molecular formula C14H15ClN4S B10934717 1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea

1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea

Cat. No.: B10934717
M. Wt: 306.8 g/mol
InChI Key: AAUMPUPTACKRCF-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOPROPYLTHIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropylthiourea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOPROPYLTHIOUREA typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Introduction of the 4-chlorobenzyl group: The pyrazole intermediate is then alkylated using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclopropylthiourea formation: The final step involves the reaction of the substituted pyrazole with cyclopropyl isothiocyanate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOPROPYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOPROPYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-CYCLOPROPYLTHIOUREA is unique due to its combination of a pyrazole ring and a cyclopropylthiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15ClN4S

Molecular Weight

306.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclopropylthiourea

InChI

InChI=1S/C14H15ClN4S/c15-11-3-1-10(2-4-11)9-19-8-7-13(18-19)17-14(20)16-12-5-6-12/h1-4,7-8,12H,5-6,9H2,(H2,16,17,18,20)

InChI Key

AAUMPUPTACKRCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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